molecular formula C9H12N2O3S B5962537 ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate CAS No. 21418-88-2

ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate

Cat. No. B5962537
CAS RN: 21418-88-2
M. Wt: 228.27 g/mol
InChI Key: UMBRDZWNHCKZMO-UHFFFAOYSA-N
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Description

Ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate is a chemical compound with a molecular formula of C9H12N2O3S. It is commonly used in scientific research for its various applications, including its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate involves the activation of adenosine receptors. Adenosine receptors are G protein-coupled receptors that play a crucial role in the regulation of various physiological processes. The activation of these receptors by ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This, in turn, leads to the activation of various downstream signaling pathways.
Biochemical and Physiological Effects:
Ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate has various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. Additionally, it has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels. These effects make ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate a useful tool for studying the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The use of ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate in lab experiments has several advantages. It is a cost-effective tool for studying the mechanism of action of various compounds. Additionally, it has a high degree of selectivity and specificity, making it a useful tool for studying the effects of specific compounds on various signaling pathways. However, there are also some limitations to its use. For instance, its effects may not be representative of the effects of compounds in vivo. Additionally, its effects may be influenced by factors such as cell type and experimental conditions.

Future Directions

There are several future directions for the use of ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate in scientific research. One potential area of research is the development of new compounds that can modulate its activity. Additionally, it can be used to study the effects of various compounds on specific signaling pathways. Further research is also needed to determine the effects of ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate in vivo. Overall, the use of ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate has great potential for advancing our understanding of various physiological processes.

Synthesis Methods

The synthesis of ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate involves the reaction of 4-hydroxy-6-methyl-2-pyrimidinethiol with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product. This method is widely used in laboratories for the preparation of ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate.

Scientific Research Applications

Ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate has numerous scientific research applications. It is commonly used as a tool for studying the mechanism of action of various compounds. For instance, it has been used to investigate the role of adenosine receptors in the regulation of inflammation. Additionally, it has been used to study the effects of various drugs on cell signaling pathways.

properties

IUPAC Name

ethyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-14-8(13)5-15-9-10-6(2)4-7(12)11-9/h4H,3,5H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBRDZWNHCKZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175495
Record name Ethyl 2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21418-88-2
Record name Ethyl 2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21418-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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